Field: Molecular Biology
Application: IPTG is used in the development of inducer-free expression plasmids based on IPTG-inducible promoters for Bacillus subtilis .
Method: Recombinant genes are inserted into shuttle expression vectors which replicate in both E. coli and in B. subtilis. The ligation products are first transformed into E. coli cells, analyzed for correct insertions, and the correct recombinant plasmids are then transformed into B. subtilis .
Results: The inducer-free constructs allowed for high levels of protein expression, at least 37 times higher than that of the inducible constructs in the absence of IPTG, and comparable to those in the presence of the inducer .
Field: Biochemistry
Application: IPTG is used in light-induced gene expression with photocaged IPTG for induction profiling in a high-throughput screening system .
Method: High power UV-A irradiation is directed into a microtiter plate by light-emitting diodes placed above each well of a 48-well plate. Upon UV irradiation, IPTG is released (uncaged) and induces product formation .
Application: IPTG is used to inactivate the lac repressor and induce synthesis of beta-galactosidase, an enzyme that promotes lactose utilization .
Method: IPTG is used to induce expression of cloned genes under control of the lac operon .
Results: The induction of beta-galactosidase synthesis allows for the utilization of lactose .
Field: Microbiology and Biotechnology
Application: IPTG is used in the production of recombinant proteins in Bacillus subtilis .
Method: IPTG-inducible expression vectors containing strong P grac promoters are constructed that allow integration of the transgene at either the amyE or lacA locus or both loci in Bacillus subtilis . The β-galactosidase (BgaB) protein levels are controlled by the repression of protein production in the absence and the induction in the presence of an inducer, IPTG .
Results: The maximal induction ratio of P grac 01- bgaB was 35.5 while that of P grac 100- bgaB was 7.5 and that of P grac 212- bgaB was 9 . The inducible expression of GFP and BgaB protein was stably maintained for 24 h, with the highest yield of GFP being 24% of cell total protein while the maximum amount of BgaB was found to be 38% .
Field: Microbiology
Application: IPTG is used in the development of inducer-free expression plasmids for Bacillus subtilis .
Method: Inducer-free expression plasmids are developed by removing the lacI gene from IPTG-inducible vectors . The β-galactosidase ( bgaB gene) basal levels expressed from P grac 01- bgaB could be repressed at least twice in the E. coli cloning strain .
Results: The inducer-free constructs allowed GFP expression at high levels from 23 × 10 4 to 32 × 10 4 RFU units and 9–13% of total intracellular proteins .
Application: IPTG is used in the induction of protein expression in Lactobacillus reuteri GroEL and mutants .
Method: IPTG is commonly used in cloning procedures that require induction of β-galactosidase activity .
Results: The induction of protein expression allows for the study of the function and structure of the proteins in Lactobacillus reuteri GroEL and its mutants .
Isopropyl-beta-D-thiogalactoside, commonly known as IPTG, is a synthetic analog of galactose that plays a crucial role in molecular biology, particularly in gene expression studies. Its chemical formula is with a molecular weight of 238.30 g/mol. IPTG is non-metabolizable by Escherichia coli, which makes it an ideal inducer for the lac operon system. By binding to the lac repressor protein, IPTG causes a conformational change that leads to the dissociation of the repressor from the lac promoter, thus allowing transcription of downstream genes .
IPTG's primary function lies in its ability to induce gene expression. Here's how it works:
Biologically, IPTG serves as a potent inducer for the expression of proteins in E. coli. It is particularly useful in systems where high levels of protein expression are desired. Studies have shown that IPTG can induce the production of proteins such as enhanced green fluorescent protein at levels that can constitute up to 50% of total cell protein . Additionally, IPTG has been reported to induce penicillinase in bacteria and is utilized in various cloning procedures involving β-galactosidase .
The synthesis of IPTG typically involves several steps:
This method has been optimized to avoid toxic byproducts and improve yield and purity, making it suitable for industrial applications.
IPTG is extensively used in molecular biology for:
Research has demonstrated that IPTG's interaction with the lac repressor significantly enhances gene expression levels compared to non-induced conditions. For instance, studies indicate that IPTG induction can lead to a marked increase in plasmid stability and protein production in biofilm versus planktonic cells of E. coli . The concentration of IPTG used can vary based on specific experimental needs, typically ranging from 0.1 mM to 1.0 mM .
Several compounds are similar to IPTG in function or structure but differ in their properties or applications:
Compound Name | Similarity | Unique Features |
---|---|---|
Allolactose | Natural inducer of the lac operon | Metabolizable by E. coli |
Galactose | Structural similarity | Metabolized by cells; not a stable inducer |
Thiogalactoside | Induces β-galactosidase | Hydrolyzed within cells |
IPTG stands out due to its non-metabolizable nature, allowing for sustained gene expression without degradation, making it highly effective for prolonged experiments in molecular biology .
Irritant
Hansen LH, Knudsen S, Sørensen SJ (June 1998). "The effect of the lacY gene on the induction of IPTG inducible promoters, studied in Escherichia coli and Pseudomonas fluorescens". Curr. Microbiol. 36 (6): 341–7. doi:10.1007/s002849900320. PMID 9608745. S2CID 22257399. Archived from the original on 2000-10-18.
Marbach A, Bettenbrock K (2012). "lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA". Journal of Biotechnology. 157 (1): 82–8. doi:10.1016/j.jbiotec.2011.10.009. PMID 22079752.
https://www.sigmaaldrich.com/content/dam/sigma-aldrich/docs/Sigma-Aldrich/Product_Information_Sheet/i5502pis.pdf[dead link]
BL21(DE3) Competent Cells, BL21 (DE3)pLysS Competent Cells, and BL21 Competent Cells Instruction Manual (Revision #066004e ed.). La Jolla, CA: Stratagene. 2006. p. 7.